Sulfo DBCO-Maleimide

描述

Sulfo DBCO-Maleimide is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent containing a dibenzocyclooctyne (DBCO) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This compound is particularly useful in bioconjugation and labeling applications due to its ability to form stable triazole linkages without the need for a copper catalyst .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Sulfo DBCO-Maleimide involves the reaction of maleimide with sulfhydryl-containing compounds. The maleimide group reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds . The reaction conditions typically involve the use of water-miscible organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and reducing reagents like immobilized TCEP disulfide reducing gel .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

Sulfo DBCO-Maleimide undergoes several types of chemical reactions, including:

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the DBCO group reacting with azide-containing molecules to form stable triazole linkages.

Michael Addition: The maleimide group can undergo Michael addition with thiolate groups, forming thioether bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions are stable triazole linkages and thioether bonds, which are crucial for bioconjugation and labeling applications .

科学研究应用

Chemical Properties and Mechanism of Action

Chemical Structure :

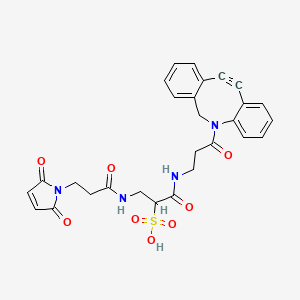

Sulfo DBCO-Maleimide consists of a dibenzocyclooctyne (DBCO) moiety and a maleimide group, which allows it to participate in strain-promoted alkyne-azide cycloaddition reactions without the need for copper catalysts. Its molecular formula is C28H26N4O8S, with a molar mass of 578.6 g/mol.

Mechanism :

- Thiol Reaction : The maleimide group reacts with thiol groups (–SH) under mild conditions (pH 6.5-7.5), forming stable thioether bonds.

- Click Chemistry : The DBCO moiety facilitates rapid reactions with azides, enabling efficient bioconjugation strategies that are crucial in biological systems where traditional methods may be unsuitable due to toxicity or instability.

Applications in Scientific Research

This compound has diverse applications in several fields, including:

Proteomics

- Labeling of Proteins : It selectively labels thiol-containing proteins, allowing for detailed studies of protein interactions and functions.

- Case Study : In a study exploring dendritic cells, azido-labeled dendritic cells were shown to effectively capture DBCO-modified antigens, enhancing immune responses in vivo .

Drug Development

- Antibody-Drug Conjugates (ADCs) : this compound serves as a linker in ADCs, connecting cytotoxic drugs to antibodies. This approach enhances targeted delivery to cancer cells while minimizing off-target effects.

- Case Study : Research demonstrated that ADCs utilizing this compound exhibited improved therapeutic efficacy and reduced systemic toxicity compared to traditional methods .

Vaccine Development

- Targeted Delivery Systems : The compound is used to create vaccine platforms that enhance the delivery of antigens to immune cells.

- Case Study : In experiments involving azido-labeled dendritic cells, the targeted delivery of DBCO-modified vaccines resulted in significantly enhanced T-cell activation and proliferation .

Biomaterials

- Functionalization of Biomaterials : this compound is employed to modify surfaces of biomaterials for improved biocompatibility and functionality.

- Case Study : Studies on microfluidic devices incorporated this compound for the precise functionalization of surfaces, facilitating better cell adhesion and growth .

作用机制

Sulfo DBCO-Maleimide exerts its effects through the formation of stable triazole linkages via SPAAC reactions. The DBCO group reacts with azide-containing molecules, forming a triazole ring without the need for a copper catalyst . This mechanism is highly efficient and biocompatible, making it suitable for in vivo applications .

相似化合物的比较

Similar Compounds

Dibenzocyclooctyne-PEG4-maleimide: Another click chemistry reagent used for copper-free azide-alkyne cycloaddition.

Dibenzocyclooctyne-amine: Used for bioconjugation and labeling applications.

Uniqueness

Sulfo DBCO-Maleimide is unique due to its cleavable nature, making it particularly useful in the synthesis of ADCs. Its ability to form stable triazole linkages without the need for a copper catalyst sets it apart from other similar compounds .

生物活性

Sulfo DBCO-Maleimide is a specialized reagent used extensively in biochemical research for labeling and conjugating thiol-containing biomolecules, particularly cysteine-containing peptides. Its unique properties facilitate various applications in proteomics and drug development, making it a valuable tool in click chemistry.

- Molecular Weight : 578.59 g/mol

- Chemical Formula : C28H26N4O8S

- Solubility : Highly soluble in water, DMSO, and DMF

- Purity : >95% (HPLC)

- Appearance : Slightly grey crystalline solid

| Property | Value |

|---|---|

| Molecular Weight | 578.59 g/mol |

| Chemical Composition | C28H26N4O8S |

| Solubility | Water, DMSO, DMF |

| Purity | >95% (HPLC) |

| Storage Conditions | -20°C, desiccated |

This compound reacts specifically with thiol groups to form stable thioether bonds. This reaction is facilitated by the maleimide moiety, which exhibits high reactivity towards sulfhydryl groups. The addition of the DBCO (Dibenzocyclooctyne) moiety allows for subsequent reactions with azides through strain-promoted alkyne azide cycloaddition (SPAAC), enabling further functionalization of biomolecules without the need for copper catalysis.

Biological Applications

- Labeling Cysteine-Containing Proteins : this compound is primarily used for the selective labeling of proteins that contain cysteine residues. This is crucial in studying protein interactions and dynamics.

- Drug Delivery Systems : The compound can be utilized to conjugate therapeutic agents to antibodies or other targeting molecules, enhancing the specificity and efficacy of drug delivery systems.

- Fluorescent Labeling : Researchers employ this compound for tagging biomolecules with fluorescent dyes, facilitating visualization in various imaging techniques.

Study 1: Protein Labeling Efficiency

In a study examining the efficiency of protein labeling using this compound, researchers demonstrated that the reagent effectively labeled cysteine residues on target proteins with minimal background reactivity. The study indicated a labeling efficiency exceeding 90%, confirming its utility in proteomic applications .

Study 2: Click Chemistry Applications

A comparative analysis of different click chemistry reagents highlighted this compound's advantages over traditional methods. The study showed that using this reagent resulted in faster reaction kinetics and higher yields in conjugation reactions involving azide-functionalized compounds .

Study 3: Drug Conjugation Studies

Research involving the conjugation of antitumor drugs to antibodies using this compound revealed enhanced therapeutic efficacy and reduced off-target effects. The study concluded that this approach could significantly improve the specificity of cancer therapies .

属性

IUPAC Name |

1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-1-oxopropane-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O8S/c33-24(14-16-31-25(34)11-12-26(31)35)30-17-23(41(38,39)40)28(37)29-15-13-27(36)32-18-21-7-2-1-5-19(21)9-10-20-6-3-4-8-22(20)32/h1-8,11-12,23H,13-18H2,(H,29,37)(H,30,33)(H,38,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQMMWCHYXQNOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCN4C(=O)C=CC4=O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。